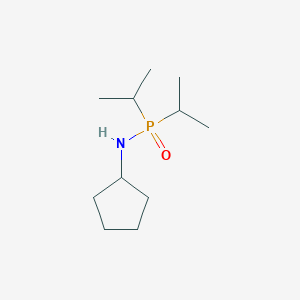![molecular formula C17H12BrClN2O3S B12454826 N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its complex molecular structure, which includes a benzothiophene core, a bromophenoxyacetyl group, and a carbohydrazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3-chloro-1-benzothiophene-2-carboxylic acid: This can be achieved through the chlorination of benzothiophene followed by carboxylation.
Conversion to acyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride.
Reaction with hydrazine: The acyl chloride is reacted with hydrazine to form the carbohydrazide.
Introduction of the bromophenoxyacetyl group: The final step involves the reaction of the carbohydrazide with 4-bromophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbohydrazide moiety can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical research: The compound can serve as a model system for studying various chemical reactions and mechanisms.
Mécanisme D'action
The mechanism by which N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(4-bromophenoxy)acetyl]-2-chlorobenzohydrazide
- N’-[(4-bromophenoxy)acetyl]-3-methoxybenzohydrazide
- N’-[(4-bromophenoxy)acetyl]-4-methylbenzohydrazide
Uniqueness
N’-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the benzothiophene core, which imparts specific electronic and steric properties. This distinguishes it from other similar compounds that may lack this structural feature, potentially leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C17H12BrClN2O3S |
|---|---|
Poids moléculaire |
439.7 g/mol |
Nom IUPAC |
N'-[2-(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H12BrClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(22)20-21-17(23)16-15(19)12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22)(H,21,23) |
Clé InChI |
DHCXQWFRIFNGPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)COC3=CC=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)
![N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide](/img/structure/B12454749.png)
![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)

![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)

![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)

![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
